molecular formula C15H11ClN2O2S B2809846 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 91506-72-8

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2809846
CAS RN: 91506-72-8
M. Wt: 318.78
InChI Key: UIVRZROUJDMGKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring.


Physical And Chemical Properties Analysis

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a solid compound . It has a molecular weight of 318.78.

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is involved in the synthesis of novel benzothiazoles, which are characterized by methods such as IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction. This compound is significant in understanding the crystal structures and molecular interactions of benzothiazoles (Ćaleta et al., 2008).

Antimicrobial Activity

  • Derivatives of benzothiazole, including compounds related to 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, have been studied for their antimicrobial properties. These compounds show variable activity against bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Liquid Crystal Research

  • In the field of liquid crystals, compounds with a benzothiazole core, such as the one , are synthesized and characterized. These substances are analyzed for their mesomorphic properties, contributing to advancements in materials science and technology (Ha et al., 2010).

Potential Anticancer Applications

  • Benzothiazole derivatives are explored for their antitumor properties. Research shows that certain derivatives can exhibit significant inhibitory effects on tumor growth, suggesting potential applications in cancer therapy (Yoshida et al., 2005).

Novel Synthetic Routes

  • The compound is also involved in the synthesis of nucleoside analogs and other complex organic molecules. These synthetic routes contribute to the development of new pharmaceuticals and bioactive molecules (Iwakawa, Pinto, & Szarek, 1978).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it is plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

Benzothiazole derivatives have been shown to inhibit the growth of mycobacterium tuberculosis . The compound likely interacts with specific proteins or enzymes within the bacterium, disrupting its normal functions and leading to its death or inhibition of growth.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Based on the reported anti-tubercular activity of benzothiazole derivatives , the compound likely results in the death or growth inhibition of Mycobacterium tuberculosis.

properties

IUPAC Name

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVRZROUJDMGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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